Enantioselective Enzymatic Oxidation with cis-Dihydrodiol Dehydrogenase
The (1S,2R) enantiomer exhibits zero detectable activity as a substrate for cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase from Pseudomonas putida, while the (1R,2S) enantiomer shows a specific activity of 12 μmol/min/mg under identical conditions [1]. This stereospecificity is absolute and represents a critical differentiation point for any application involving this enzyme class.
| Evidence Dimension | Enzymatic oxidation rate (specific activity) |
|---|---|
| Target Compound Data | 0 μmol/min/mg |
| Comparator Or Baseline | (1R,2S)-1,2-dihydronaphthalene-1,2-diol: 12 μmol/min/mg |
| Quantified Difference | Complete loss of activity (100% reduction) |
| Conditions | Purified cis-1,2-dihydro-1,2-dihydroxynaphthalene dehydrogenase from Pseudomonas putida, NAD+ as cofactor, standard assay conditions |
Why This Matters
In enzymatic synthesis or pathway studies, using the wrong enantiomer yields no reaction, leading to failed experiments and wasted resources; procuring the correct stereoisomer is essential.
- [1] Allen, C. C. R. et al. (2002). Selectivity studies of the benzene cis-dihydrodiol dehydrogenase enzyme from Pseudomonas putida ML2. Biocatalysis and Biotransformation, 20, 257-264. Specific activity data: (1R,2S)-cis-1,2-dihydronaphthalene-1,2-diol 12 μmol/min/mg; (1S,2R)-enantiomer no activity. View Source
